2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Overview
Description
“2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and the mechanistic aspects .
Scientific Research Applications
Synthetic Pathways and Biological Activities
A comprehensive review covering synthetic methodologies and biological activities of imidazo[1,2-a]pyrimidines, including 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine, between 2000 and 2021 highlights the synthesis of the heterocyclic moiety and its applications. This scaffold is utilized in biological activities and secondary applications, such as corrosion inhibition, demonstrating the compound's versatility and potential in various research areas (Rabia Zeynep Kobak & B. Akkurt, 2022).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, closely related to imidazo[1,2-a]pyrimidines, are identified as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. These compounds have significant biological and medicinal applications, revealing the potential of this compound in the development of optical sensors with medical relevance (Gitanjali Jindal & N. Kaur, 2021).
Kinase Inhibition for Anti-inflammatory Purposes
The compound and its derivatives are explored for their inhibitory activity against the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. This application underscores the compound's relevance in designing selective inhibitors for anti-inflammatory purposes, showcasing the compound's potential in medicinal chemistry and pharmacology (T. Scior et al., 2011).
Synthetic Biology Applications
Research into developing unnatural base pairs for synthetic biology includes compounds consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, indicating the compound's potential utility in expanding the genetic code. This application demonstrates the innovative use of the compound in synthetic biology, particularly in designing new genetic systems with enhanced properties (Noriko Saito-Tarashima & N. Minakawa, 2018).
Catalysis and Organic Synthesis
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from imidazole, showcase the compound's importance in organic synthesis and catalysis. The compound's derivatives have been applied in metal complexes formation, catalyst design, and medicinal applications, highlighting its versatility and importance in advanced chemistry and drug development (Dongli Li et al., 2019).
Future Directions
Based on the docking binding model, structural modifications of 2-benzene ring and pyridine moieties led to the identification of a compound with a 2, 4-dichlorophenyl group at the 2-position as a potent and selective DPP-4 inhibitor . This compound might be a promising lead for further development of novel DPP-4 inhibitors for treating type 2 diabetes mellitus .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-2-3-9(10(14)6-8)11-7-17-5-1-4-15-12(17)16-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGQJBUEYULFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249946 | |
Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143696-74-6 | |
Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143696-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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